Autophinib

Autophagy VPS34 Kinase Inhibition

Autophinib is the superior VPS34 inhibitor for oncology researchers demanding validated cancer stem cell (CSC) activity. Unlike SAR405 or VPS34-IN1, it uniquely exhibits significant cytotoxicity against A549 CSCs and downregulates Sox2. Its well-characterized selectivity—minimal mTOR (22% at 1 µM) and TBK1 inhibition—ensures clean autophagy flux data interpretation. The documented ATP-dependent IC50 shift (19→51 nM) enables titration in metabolically stressed microenvironments. For precision autophagy initiation studies without autolysosome interference, accept no substitute.

Molecular Formula C14H11ClN6O3
Molecular Weight 346.73 g/mol
Cat. No. B605691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophinib
SynonymsAutophinib
Molecular FormulaC14H11ClN6O3
Molecular Weight346.73 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20)
InChIKeyCEUMAXLRGBKFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Autophinib (Autophinib) | A Novel Chemotype ATP-Competitive VPS34 Inhibitor with Defined Potency and Selectivity Profile for Autophagy Research


Autophinib is a small-molecule autophagy inhibitor characterized by a novel chemotype distinct from classical lipid kinase inhibitor scaffolds [1]. It functions as an ATP-competitive inhibitor of the class III phosphatidylinositol 3-kinase VPS34 (also known as PIK3C3), a central regulator of autophagosome formation . Identified via a phenotypic screen monitoring LC3 puncta accumulation, Autophinib inhibits starvation- and rapamycin-induced autophagy in cells with IC50 values of 90 nM and 40 nM, respectively, while targeting the VPS34 enzyme with an in vitro IC50 of 19 nM at 10 µM ATP . As a tool compound available from major commercial vendors, it enables precise interrogation of the early stages of the autophagy pathway in both basic research and oncology-focused applications .

Why Generic VPS34 Inhibitor Substitution Fails: Critical Differentiators of Autophinib in Autophagy Pathway Dissection


VPS34 inhibitors cannot be treated as a commodity class for autophagy research due to substantial differences in ATP-binding competitiveness, off-target kinase profiles, cellular potency in distinct autophagy induction contexts, and functional effects on cancer stem cell populations [1]. While compounds like SAR405 and VPS34-IN1 exhibit higher biochemical potency against the isolated VPS34 enzyme, their performance in starvation-induced autophagy assays, selectivity across the kinome, and ability to deplete cancer stem cells differ markedly from Autophinib [2]. Selection of the wrong VPS34 inhibitor can lead to misinterpretation of autophagy flux due to off-target effects on mTOR, TBK1, or class I PI3Ks, or to false negatives in stem cell-targeted studies where Autophinib demonstrates unique efficacy [3]. The quantitative evidence below defines precisely where Autophinib diverges from its closest analogs and why substitution introduces experimental variability or functional loss.

Autophinib Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Autophinib Exhibits Distinct ATP-Dependent VPS34 Inhibition Compared to Sub-Nanomolar Binder SAR405

Autophinib's VPS34 inhibition is ATP-competitive with an IC50 of 19 nM at 10 µM ATP, increasing to 51 nM at 100 µM ATP, demonstrating ATP-concentration dependence . In contrast, SAR405 exhibits an IC50 of 1.2 nM and a Kd of 1.5 nM under standard assay conditions, with high selectivity but without the same degree of ATP-competitive shift . This difference in ATP-binding dynamics may influence inhibitor efficacy in cellular contexts with varying intracellular ATP concentrations, such as metabolically stressed tumor microenvironments.

Autophagy VPS34 Kinase Inhibition

Autophinib Demonstrates Superior Kinome Selectivity with Minimal Off-Target Activity Against mTOR and TBK1

In a panel of >460 kinases, Autophinib showed significant inhibition (>50% at 1 µM) against only 45 kinases (~9.8%), with little or no potency toward mTOR, TBK1, and 12 other phosphatidylinositol kinases, exhibiting only 22% inhibition of these PIKs at 1 µM . While SAR405 also demonstrates high selectivity by not inhibiting class I/II PI3Ks or mTOR up to 10 µM, its broader kinome profiling is less extensively published, making Autophinib the compound with more comprehensively documented off-target data . VPS34-IN1 similarly shows minimal activity against class I/II PI3Ks but its selectivity beyond lipid kinases is less defined .

Kinase Selectivity Autophagy Off-Target

Autophinib Is the Only VPS34 Inhibitor with Proven Cytotoxic Effect Against A549 Cancer Stem Cells

In a comparative study evaluating a panel of five autophagy inhibitors (Autophinib, SBI-0206965, Siramesine, MRT68921, IITZ-01) on A549 lung cancer cells, only Autophinib demonstrated a significant toxic effect on the cancer stem cell (CSC) population [1]. Autophinib treatment downregulated Sox2 protein expression and induced pronounced apoptosis specifically in the CSC fraction, whereas the other inhibitors failed to eliminate these cells despite targeting autophagy [2]. Furthermore, Autophinib-treated A549 cells were unable to form spheroids, a functional assay for stemness, providing a clear differentiation from other autophagy modulators that lack this specific anti-CSC activity [3].

Cancer Stem Cells Autophagy Oncology

Autophinib Displays Cell Context-Specific Autophagy Inhibition Potency Comparable to SAR405 and VPS34-IN1

In MCF7 breast cancer cells, Autophinib prevents autophagy induction upon amino acid starvation with an IC50 of 40 nM and upon rapamycin treatment with an IC50 of 19 nM . This cellular potency is comparable to SAR405 (IC50 = 53 nM and 20 nM, respectively) and VPS34-IN1 (IC50 = 13 nM and 15 nM, respectively) under identical assay conditions [1]. While SAR405 is biochemically more potent against VPS34 (1.2 nM vs 19 nM), the cellular efficacy of all three compounds converges in the 13-53 nM range, indicating that factors beyond enzyme binding affinity, such as cell permeability and intracellular ATP levels, modulate functional autophagy inhibition .

Cellular Autophagy MCF7 Comparative Potency

Autophinib Acts as an Early-Stage Autophagosome Formation Inhibitor, Distinct from Late-Stage Blockers

Mechanistic studies demonstrate that Autophinib inhibits the accumulation of autophagosomes under both fed and starved conditions but does not affect the number of autolysosomes, classifying it as an inhibitor of autophagosome formation rather than a late-stage autophagy blocker . This contrasts with compounds like chloroquine or bafilomycin A1, which inhibit autophagosome-lysosome fusion or lysosomal degradation, leading to autophagosome accumulation [1]. Among VPS34 inhibitors, both Autophinib and SAR405 block early autophagosome formation; however, the distinct chemotype of Autophinib may confer different pharmacokinetic properties relevant to in vivo applications, though direct PK comparator data between these two is not yet published [2].

Autophagy Flux Autophagosome Mechanism

Optimal Research and Industrial Application Scenarios for Autophinib Based on Quantitative Evidence


Targeting Cancer Stem Cell (CSC) Populations in Lung Cancer Models

Based on the unique finding that Autophinib is the only compound among five autophagy inhibitors tested to exhibit significant cytotoxicity against A549 cancer stem cells, researchers studying CSC elimination in lung adenocarcinoma should select Autophinib as their primary VPS34/autophagy tool compound [1]. The demonstrated downregulation of Sox2 and inhibition of spheroid formation provide functional endpoints for validating anti-CSC efficacy, and studies employing alternative autophagy inhibitors like SAR405 or VPS34-IN1 may fail to recapitulate this phenotype due to compound-specific differences in cellular activity [2].

Autophagy Pathway Dissection with Minimal mTOR/TBK1 Off-Target Confounding

For experiments requiring clean interpretation of VPS34-dependent autophagy phenotypes, Autophinib's well-characterized kinome selectivity profile—specifically its minimal inhibition of mTOR (22% at 1 µM) and TBK1—makes it preferable to compounds with less thoroughly documented off-target profiles [1]. The availability of quantitative selectivity data enables researchers to design appropriate control experiments and interpret results with greater confidence, particularly in signaling pathways where mTOR or TBK1 crosstalk is a concern [2].

Metabolic Stress and ATP-Fluctuation Models of Autophagy

Autophinib's ATP-competitive mechanism and documented ATP shift (IC50 increasing from 19 nM at 10 µM ATP to 51 nM at 100 µM ATP) make it a valuable tool for investigating autophagy regulation under conditions of variable intracellular ATP, such as hypoxia, glucose deprivation, or mitochondrial dysfunction [1]. Researchers can exploit this ATP-dependent inhibition profile to titrate Autophinib activity in metabolically stressed cells, a feature that distinguishes it from SAR405, whose ATP-dependence profile is less quantitatively characterized [2].

Early-Stage Autophagy Block for Autophagosome Formation Studies

Given its defined mechanism as an inhibitor of autophagosome formation without affecting autolysosome numbers, Autophinib is the appropriate selection for studies aiming to block the initiation of autophagy rather than its late stages [1]. This application scenario is particularly relevant for experiments that must distinguish between effects on autophagosome biogenesis versus lysosomal degradation, a distinction critical for accurate interpretation of LC3-II western blot and fluorescence microscopy data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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